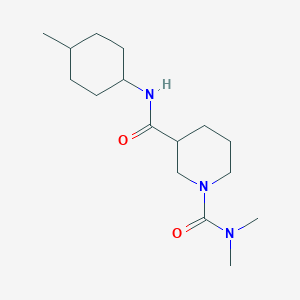
5-(4-Chlorophenyl)-2-methyl-1-oxidopyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-2-methyl-1-oxidopyridin-1-ium, also known as PNO, is a pyridinium salt that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of 5-(4-Chlorophenyl)-2-methyl-1-oxidopyridin-1-ium involves its interaction with the ion channel pore, which prevents the flow of ions through the channel. This compound has been shown to selectively block the activity of certain types of ion channels, such as the voltage-gated potassium channel Kv1.3. This selectivity is due to the specific interactions between this compound and the channel pore, which are dependent on the amino acid sequence of the channel.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of ion channel activity, the modulation of neurotransmitter release, and the regulation of cellular signaling pathways. These effects make this compound a valuable tool for investigating various biological processes, including the role of ion channels in disease states and the mechanisms of neurotransmitter release.
実験室実験の利点と制限
One of the main advantages of 5-(4-Chlorophenyl)-2-methyl-1-oxidopyridin-1-ium is its selectivity for certain types of ion channels, which allows for the investigation of their function in a specific context. Additionally, this compound has been shown to have a low toxicity profile, making it a safe tool for use in laboratory experiments. However, one limitation of this compound is its relatively high cost, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research involving 5-(4-Chlorophenyl)-2-methyl-1-oxidopyridin-1-ium. One area of interest is the development of new analogs of this compound that have improved selectivity and potency for specific types of ion channels. Additionally, this compound may be useful in the development of new therapies for diseases that involve ion channel dysfunction, such as multiple sclerosis and epilepsy. Finally, this compound may be useful in the study of neurotransmitter release mechanisms and the development of new treatments for neurological disorders.
Conclusion
In conclusion, this compound is a pyridinium salt that has been extensively studied for its potential applications in scientific research. Its selectivity for certain types of ion channels, low toxicity profile, and range of biochemical and physiological effects make it a valuable tool for investigating various biological processes. The development of new analogs of this compound and its potential use in the development of new therapies for diseases involving ion channel dysfunction are exciting areas for future research.
合成法
The synthesis of 5-(4-Chlorophenyl)-2-methyl-1-oxidopyridin-1-ium involves the reaction of 4-chloroaniline with 2-methyl-1-pyridine-N-oxide in the presence of a strong acid catalyst. The resulting product is then purified by recrystallization to obtain the pyridinium salt. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
科学的研究の応用
5-(4-Chlorophenyl)-2-methyl-1-oxidopyridin-1-ium has been used in a variety of scientific research applications, including the study of ion channels, membrane proteins, and neurotransmitter release. One of the main applications of this compound is in the investigation of voltage-gated ion channels, which play a crucial role in cellular signaling and are involved in a variety of diseases. This compound has been shown to selectively block certain types of ion channels, making it a valuable tool for studying their function.
特性
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-9-2-3-11(8-14(9)15)10-4-6-12(13)7-5-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOBNBMZLBTQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C2=CC=C(C=C2)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)




![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)
![4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one](/img/structure/B7517729.png)





